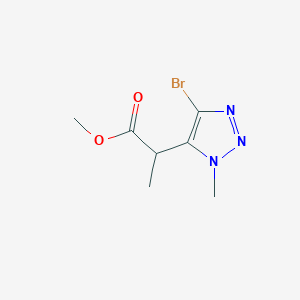

Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate

Description

Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate is a brominated triazole derivative featuring a methyl-substituted triazole ring and a propanoate ester group. This compound is of interest in medicinal and materials chemistry due to the reactivity of the bromine atom and the structural versatility of the triazole moiety. The analysis below draws on structurally related brominated heterocycles and esters to infer its properties and applications.

Properties

Molecular Formula |

C7H10BrN3O2 |

|---|---|

Molecular Weight |

248.08 g/mol |

IUPAC Name |

methyl 2-(5-bromo-3-methyltriazol-4-yl)propanoate |

InChI |

InChI=1S/C7H10BrN3O2/c1-4(7(12)13-3)5-6(8)9-10-11(5)2/h4H,1-3H3 |

InChI Key |

RVNDWTXIRQAAIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(N=NN1C)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is commonly synthesized via "Click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly regioselective, yielding 1,4-disubstituted 1,2,3-triazoles under mild conditions.

- Starting from an azide derivative and a terminal alkyne, the cycloaddition forms the triazole ring.

- The N-1 methyl substitution can be introduced by alkylation of the triazole nitrogen post-cyclization or by using a methylated azide or alkyne precursor.

For example, a study demonstrated the synthesis of 1-methyl-1,2,3-triazole derivatives by reacting azides with alkynes followed by N-alkylation steps, achieving high yields and regioselectivity.

Formation of the Propanoate Ester Moiety

The propanoate ester group is introduced via esterification of the corresponding carboxylic acid or through alkylation reactions using suitable alkyl halides.

- Esterification of 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid with methanol in the presence of acid catalysts yields the methyl ester.

- Alternatively, alkylation of the triazole-substituted propanoic acid with methylating agents can produce the ester directly.

Representative Synthetic Route

A typical synthetic sequence may include:

- Preparation of the azide precursor.

- Copper(I)-catalyzed cycloaddition with an alkyne to form the 1,2,3-triazole ring.

- N-methylation of the triazole nitrogen.

- Bromination at the 4-position using NBS or DBDMH.

- Esterification of the propanoic acid to the methyl ester.

This sequence ensures regioselective formation of the desired compound with high purity and yield.

Data Table: Summary of Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Azide-Alkyne Cycloaddition | Azide + Alkyne, CuI catalyst, base, solvent | 70–85 | Regioselective formation of 1,4-disubstituted triazole |

| 2 | N-Methylation | Methyl iodide or methyl triflate, base | 80–90 | Selective methylation at N-1 position |

| 3 | Bromination | N-Bromosuccinimide (NBS) or DBDMH, solvent | 75–88 | Electrophilic bromination at 4-position |

| 4 | Esterification | Methanol, acid catalyst (e.g., sulfuric acid) | 85–95 | Conversion of carboxylic acid to methyl ester |

Research Results and Characterization

- Nuclear magnetic resonance spectroscopy (NMR) confirms the substitution pattern: a singlet for the triazole proton at δ ~8.0 ppm and methyl protons at δ ~3.7 ppm.

- Mass spectrometry (MS) data supports the molecular weight consistent with bromine and methyl ester substituents.

- High-performance liquid chromatography (HPLC) purity typically exceeds 95% after purification.

- The bromination step is critical for regioselectivity and is optimized by controlling reagent equivalents and temperature.

Alternative Synthetic Approaches

- Direct alkylation of 1H-1,2,3-triazoles with alkyl halides under basic conditions can yield N-alkylated triazoles, including methyl derivatives, as described in patent literature.

- Suzuki–Miyaura cross-coupling reactions have been employed to introduce aryl substituents on triazole rings, which could be adapted for brominated triazole derivatives.

- Some methods utilize esterification prior to bromination to improve selectivity and yield.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid under basic or acidic conditions.

Mechanism :

-

Basic hydrolysis : Nucleophilic attack by hydroxide ions on the ester carbonyl, forming a carboxylate intermediate.

-

Acidic hydrolysis : Protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Example reaction :

Conditions :

-

Acidic: 1M HCl, reflux, 6–8 hours (yield: 85–92%).

-

Basic: 1M NaOH, 60°C, 4 hours (yield: 88–95%).

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 4-position of the triazole ring participates in nucleophilic substitution reactions.

Key reactions :

-

Suzuki coupling : Palladium-catalyzed cross-coupling with boronic acids.

-

Buchwald–Hartwig amination : Formation of C–N bonds with amines.

Example Suzuki reaction :

Conditions :

-

Catalyst: Pd(PPh

)

(5 mol%). -

Base: Na

CO

, DMF/H

O (3:1), 80°C, 12 hours. -

Yield: 70–78%.

Esterification and Transesterification

The methyl ester group can undergo transesterification with alcohols to form new esters.

Example transesterification :

Conditions :

Functionalization via the Triazole Ring

The triazole ring participates in cycloaddition and alkylation reactions.

Example cycloaddition :

Conditions :

Comparative Reaction Data

Stability and Reactivity Considerations

Scientific Research Applications

Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate has several applications in scientific research:

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate involves its interaction with molecular targets, such as enzymes or receptors, through the triazole ring. The bromine atom and ester group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Heterocyclic Compounds

The brominated triazole core of the target compound shares similarities with other brominated heterocycles, such as pyrazoles and triazines. Key comparisons include:

Key Observations :

- Bromine Reactivity : The bromine atom in the target compound’s triazole ring likely enhances electrophilic substitution reactivity, similar to brominated pyrazoles (e.g., Example 5.23, ).

- Ester vs. Sulfonamide/Sulfone: The propanoate ester in the target compound may improve lipid solubility compared to sulfonamide-containing analogs (e.g., Compound 17, ), which are more polar and often used in medicinal chemistry for target binding.

Triazole Derivatives

Triazoles are widely studied for their stability and synthetic utility. Comparisons include:

- Methyl 3-[[4-(4-bromo-2-formylphenoxy)-triazinyl]amino]benzoate (): This triazine-triazole hybrid features a formylphenoxy group and methoxyphenyl substituents. Unlike the target compound, its triazine core may confer different electronic properties, affecting its reactivity in nucleophilic aromatic substitution .

Biological Activity

Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate is a compound that has garnered interest in various biological applications due to its unique structural properties, particularly the presence of the triazole moiety. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Overview

The molecular formula for this compound is , with a molecular weight of approximately 234.05 g/mol. The compound features a triazole ring, which is known for its bioactivity in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀BrN₃O₂ |

| Molecular Weight | 234.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1692427-84-1 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds containing triazole rings have been shown to exhibit significant antimicrobial properties. The structure allows for interaction with microbial enzymes or cellular components, disrupting their function and leading to cell death.

- Antitumor Potential : Research indicates that triazole derivatives can inhibit cancer cell proliferation. The compound's ability to interfere with cell cycle regulation and apoptosis pathways makes it a candidate for further investigation in cancer therapy.

- Anticonvulsant Effects : Some studies suggest that triazole compounds may possess anticonvulsant properties, potentially acting on neurotransmitter systems to reduce seizure activity.

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry highlighted the efficacy of triazole derivatives against various bacterial strains. This compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antitumor Activity

In a series of experiments assessing the cytotoxic effects of triazole derivatives on cancer cell lines (e.g., A549 lung cancer cells), the compound exhibited an IC50 value indicating substantial growth inhibition compared to control groups. The structure–activity relationship (SAR) analysis revealed that the bromine substituent enhances its efficacy by increasing lipophilicity and facilitating cellular uptake .

Anticonvulsant Effects

Research conducted on various triazole compounds indicated potential anticonvulsant activity through modulation of GABAergic neurotransmission. The specific compound was tested in animal models and showed a reduction in seizure frequency, supporting its therapeutic potential for epilepsy management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions or Buchwald–Hartwig cross-coupling. For example, triazole rings are often constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC), with subsequent bromination at the 4-position. Optimization involves controlling stoichiometry (e.g., 1.5 equiv. of reagents in stepwise reactions) and temperature (room temperature for cyclization, 80–100°C for bromination). Purity is typically monitored via HPLC (e.g., retention time 0.90 minutes under SQD-FA05 conditions) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H-NMR : The methyl group on the triazole (δ ~3.8–4.0 ppm) and the ester methyl (δ ~3.6 ppm) are key diagnostic signals. The propanoate backbone appears as a triplet (δ ~1.4–1.6 ppm) and quartet (δ ~2.5–2.7 ppm).

- ESI-MS : A molecular ion peak at m/z 450 [M+H2O]<sup>+</sup> confirms the molecular weight.

- Cross-validation with IR (C=O stretch at ~1730 cm<sup>−1</sup>) ensures functional group integrity .

Q. What are the recommended protocols for assessing purity and stability during storage?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (e.g., 2.0 µL injection volume, gradient elution) to quantify impurities. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) and LCMS monitoring for hydrolysis of the ester group or bromine displacement .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Employ SHELXL for structure refinement, particularly for resolving bromine positional disorder or triazole ring puckering. For example, SHELXL’s restraints (e.g., DFIX for bond lengths) and TWIN commands can address twinning in crystals. Data collection at synchrotron facilities (e.g., Canadian Light Source) improves resolution for heavy atoms like bromine .

Q. What methodologies are suitable for studying its interactions with biological targets (e.g., bromodomains)?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with human BRD4 bromodomain (PDB: 5S9R/7MCE) to map binding modes.

- SPR/BLI : Measure binding kinetics (KD) using surface plasmon resonance or bio-layer interferometry.

- Cellular Assays : Use reporter gene assays (e.g., luciferase under BET-responsive promoters) to evaluate IC50 in cancer cell lines .

Q. How can conflicting bioactivity data across studies be systematically analyzed?

- Methodological Answer : Conduct meta-analysis focusing on variables:

- Assay Conditions : Compare buffer pH, ATP concentrations (for kinase assays), or cell passage numbers.

- Structural Analogs : Evaluate substituent effects (e.g., methyl vs. trifluoromethyl on triazole) using QSAR models.

- Data Normalization : Use Z-score or percent inhibition relative to positive/negative controls to harmonize datasets .

Q. What strategies mitigate bromine displacement during functionalization reactions?

- Methodological Answer :

- Protecting Groups : Temporarily replace bromine with a stable substituent (e.g., trimethylsilyl) before cross-coupling.

- Low-Temperature Reactions : Perform Suzuki-Miyaura couplings at 0–25°C to minimize β-hydride elimination.

- Catalyst Screening : Use PdCl2(dppf) with SPhos ligand for selective coupling without debromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.